molecular formula C11H13N3 B2721901 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine CAS No. 1017665-59-6

2-Methyl-5-(2-methylphenyl)pyrazol-3-amine

Cat. No. B2721901
CAS RN: 1017665-59-6
M. Wt: 187.246
InChI Key: CEOIFZZTYWRZLD-UHFFFAOYSA-N
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Description

“2-Methyl-5-(2-methylphenyl)pyrazol-3-amine” is a chemical compound with the molecular formula C11H13N3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(2-methylphenyl)pyrazol-3-amine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 2nd position by a methyl group and at the 5th position by a 2-methylphenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-5-(2-methylphenyl)pyrazol-3-amine” are not available, amino-pyrazoles in general are known to participate in a variety of chemical reactions. They are used as reagents in organic and medicinal synthesis, contributing to the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-5-(2-methylphenyl)pyrazol-3-amine” is 187.24 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have .

Scientific Research Applications

Drug Discovery

Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery . A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents .

Anti-HIV Medication

Heterocycles based on the 1,2,3-triazole moiety, which can be synthesized from pyrazole compounds, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .

Antitubercular Medication

The 1,2,3-triazole moiety, derived from pyrazole compounds, has also been used in the development of antitubercular medications .

Antiviral Medication

Compounds based on the 1,2,3-triazole moiety, which can be synthesized from pyrazole compounds, have shown antiviral activities .

Antibacterial Medication

The 1,2,3-triazole moiety, derived from pyrazole compounds, has been used in the development of antibacterial medications .

Anticancer Medication

Compounds based on the 1,2,3-triazole moiety, which can be synthesized from pyrazole compounds, have shown anticancer activities .

Antileishmanial and Antimalarial Medication

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Future Directions

The future directions for “2-Methyl-5-(2-methylphenyl)pyrazol-3-amine” and similar compounds lie in their potential applications in various fields. Amino-pyrazoles are of great interest to the academic community and industry due to their large therapeutic potential . They find a wide range of applications in the pharmaceutical and agrochemical industries .

properties

IUPAC Name

2-methyl-5-(2-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOIFZZTYWRZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(2-methylphenyl)pyrazol-3-amine

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